molecular formula C12H16F6N3O3P B13421854 2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate CAS No. 41333-49-7

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate

Katalognummer: B13421854
CAS-Nummer: 41333-49-7
Molekulargewicht: 395.24 g/mol
InChI-Schlüssel: DPXQYHYTXQUDIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate is a chemical compound with the molecular formula C₁₂H₁₆F₆N₃O₃P and a molecular weight of 395.238 g/mol . This compound is known for its unique structure, which includes a diazonium group attached to a benzene ring substituted with methoxy and morpholinyl groups. It is commonly used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate typically involves the diazotization of 2,5-dimethoxy-4-(morpholin-4-yl)aniline. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, and cyanated derivatives.

    Coupling Reactions: Azo compounds with various substituents on the aromatic ring.

    Reduction Reactions: The corresponding aniline derivative.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and other substituted aromatic compounds.

    Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate is unique due to its specific substitution pattern on the benzene ring and the presence of the hexafluorophosphate counterion. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .

Eigenschaften

CAS-Nummer

41333-49-7

Molekularformel

C12H16F6N3O3P

Molekulargewicht

395.24 g/mol

IUPAC-Name

2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C12H16N3O3.F6P/c1-16-11-8-10(15-3-5-18-6-4-15)12(17-2)7-9(11)14-13;1-7(2,3,4,5)6/h7-8H,3-6H2,1-2H3;/q+1;-1

InChI-Schlüssel

DPXQYHYTXQUDIW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1[N+]#N)OC)N2CCOCC2.F[P-](F)(F)(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.